molecular formula C14H23NO2 B14254802 5-(Dibutylamino)benzene-1,3-diol CAS No. 210880-91-4

5-(Dibutylamino)benzene-1,3-diol

Katalognummer: B14254802
CAS-Nummer: 210880-91-4
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: VBJBPWOTBNZYDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Dibutylamino)benzene-1,3-diol is an organic compound with the molecular formula C14H23NO2 It is a derivative of benzene, featuring two hydroxyl groups and a dibutylamino group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dibutylamino)benzene-1,3-diol typically involves the reaction of resorcinol (benzene-1,3-diol) with dibutylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Resorcinol (benzene-1,3-diol) and dibutylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dibutylamino)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Dibutylamino)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(Dibutylamino)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its hydroxyl and amino groups, which can participate in various chemical reactions. These interactions can influence biological processes, such as enzyme activity and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.

    Hydroquinone (benzene-1,4-diol): Similar structure but with hydroxyl groups in the para position.

    Resorcinol (benzene-1,3-diol): The parent compound with hydroxyl groups in the meta position.

Uniqueness

5-(Dibutylamino)benzene-1,3-diol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

210880-91-4

Molekularformel

C14H23NO2

Molekulargewicht

237.34 g/mol

IUPAC-Name

5-(dibutylamino)benzene-1,3-diol

InChI

InChI=1S/C14H23NO2/c1-3-5-7-15(8-6-4-2)12-9-13(16)11-14(17)10-12/h9-11,16-17H,3-8H2,1-2H3

InChI-Schlüssel

VBJBPWOTBNZYDG-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C1=CC(=CC(=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.